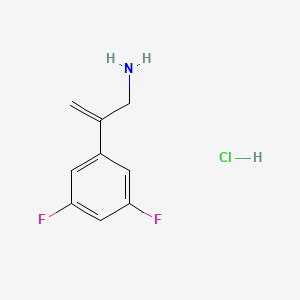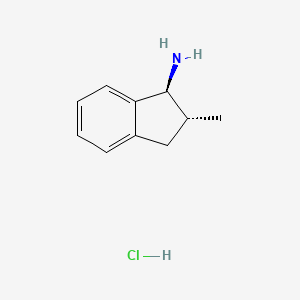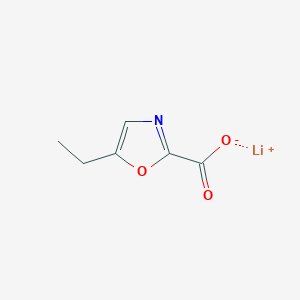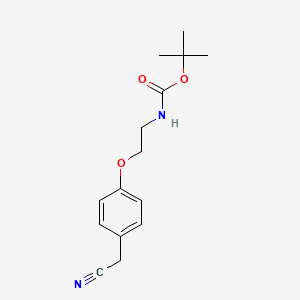
Boc-Neopentylgly-OH;Boc-gamma-Me-Leu-OH;Boc-Tba-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Boc-Neopentylgly-OH; Boc-gamma-Me-Leu-OH; Boc-Tba-OH” consists of three distinct components, each protected by a tert-butyloxycarbonyl (Boc) group. These compounds are commonly used in peptide synthesis and organic chemistry due to their stability and ease of deprotection. The Boc group is an acid-labile protecting group used to protect amines during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Boc-Neopentylgly-OH
Synthesis: The synthesis of Boc-Neopentylgly-OH involves the reaction of neopentylglycine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous or organic solvent at room temperature.
Reaction Conditions: The reaction conditions include stirring the mixture at ambient temperature for several hours until the reaction is complete.
-
Boc-gamma-Me-Leu-OH
Synthesis: Boc-gamma-Me-Leu-OH is synthesized by reacting gamma-methyl-leucine with di-tert-butyl dicarbonate in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be performed in solvents such as tetrahydrofuran (THF) or acetonitrile.
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures.
-
Boc-Tba-OH
Synthesis: Boc-Tba-OH is prepared by reacting tert-butylalanine with di-tert-butyl dicarbonate in the presence of a base. The reaction can be conducted in solvents like dichloromethane or acetonitrile.
Reaction Conditions: The reaction is usually performed at room temperature with continuous stirring.
Industrial Production Methods
Industrial production of these Boc-protected amino acids involves large-scale synthesis using similar reaction conditions as described above. The reactions are optimized for higher yields and purity, and the products are purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Boc-protected amino acids generally do not undergo oxidation reactions due to the stability of the Boc group.
Reduction: The Boc group is stable under reducing conditions, so reduction reactions typically do not affect the Boc-protected amino acids.
Substitution: Boc-protected amino acids can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other protecting groups or functional groups.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions are peptides or modified amino acids with the desired functional groups or sequences.
Wissenschaftliche Forschungsanwendungen
Boc-protected amino acids are widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of their applications include:
Peptide Synthesis: Boc-protected amino acids are essential building blocks in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to form peptides and proteins.
Drug Development: These compounds are used in the synthesis of peptide-based drugs and drug candidates, enabling the study of their biological activities and therapeutic potential.
Wirkmechanismus
The mechanism of action of Boc-protected amino acids primarily involves their role as intermediates in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed under acidic conditions, revealing the free amino group for further reactions or biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Protected Amino Acids: Fmoc (fluorenylmethyloxycarbonyl) protected amino acids are another class of amino acid derivatives used in peptide synthesis.
Cbz-Protected Amino Acids: Cbz (carbobenzyloxy) protected amino acids are also used in peptide synthesis.
Uniqueness
Boc-protected amino acids are unique due to their stability under basic and reducing conditions, making them suitable for a wide range of chemical reactions. The ease of deprotection under acidic conditions also makes them advantageous for use in peptide synthesis .
Eigenschaften
Molekularformel |
C12H23NO4 |
|---|---|
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
3-[tert-butyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)13(8-7-9(14)15)10(16)17-12(4,5)6/h7-8H2,1-6H3,(H,14,15) |
InChI-Schlüssel |
NXOIYKZEZSKOME-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N(CCC(=O)O)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![rac-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanol hydrochloride](/img/structure/B13513091.png)


![Methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B13513100.png)



